4-Chloro-7-ethoxy-6-nitroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

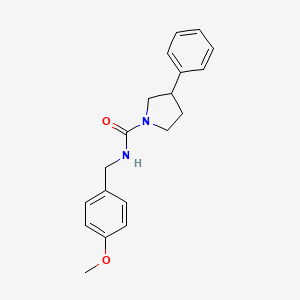

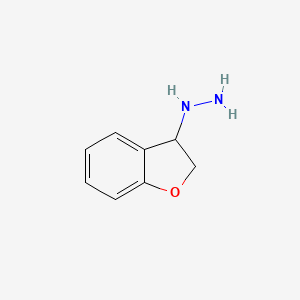

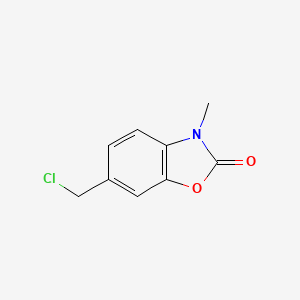

4-Chloro-7-ethoxy-6-nitroquinazoline is a chemical compound with the molecular formula C10H8ClN3O3 . It is structurally similar to 4-Chloro-7-methoxy-6-nitroquinazoline .

Synthesis Analysis

While specific synthesis methods for 4-Chloro-7-ethoxy-6-nitroquinazoline were not found, a related compound, 4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline, is synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-ethoxy-6-nitroquinazoline consists of a quinazoline core with a chlorine atom at the 4th position, an ethoxy group at the 7th position, and a nitro group at the 6th position .Scientific Research Applications

Antitumor Drugs Synthesis

4-Chloro-7-ethoxy-6-nitroquinazoline is commonly found in the synthesis process of many antitumor drugs . It’s an important intermediate in the production of these drugs .

Molecular Targeted Therapy

Molecular targeted therapy has become a hot spot in drug research and development in recent years . 4-Chloro-7-ethoxy-6-nitroquinazoline plays a significant role in the development of drugs used in this therapy .

Growth Factor Signaling Pathways

Growth factor signaling pathways play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival . Compounds containing 4-Chloro-7-ethoxy-6-nitroquinazoline can influence these pathways .

Inhibition of EGFR and HER-2

The overactivity of the EGFR family leads to the overexpression of receptors, which improperly drive cell functions . Compounds containing 4-Chloro-7-ethoxy-6-nitroquinazoline can inhibit EGFR and HER-2, making them promising anticancer agents .

Treatment of Various Cancers

The overexpression or amplification of HER-2 receptor can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer . Drugs synthesized using 4-Chloro-7-ethoxy-6-nitroquinazoline can be used in the treatment of these cancers .

Synthesis of Afatinib

Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) . 4-Chloro-7-ethoxy-6-nitroquinazoline is an important intermediate in the synthesis of this drug .

Mechanism of Action

Target of Action

Similar compounds have been found to target the epidermal growth factor receptor (egfr) family, specifically the receptor tyrosine kinase her-2 . These receptors play a fundamental role in regulating cell functions, including cell proliferation, differentiation, and survival .

Mode of Action

Compounds with similar structures have been found to inhibit the egfr and her-2 receptors . The overactivity of these receptors leads to the overexpression of mutant growth factors, thereby improperly driving cell functions, such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

Similar compounds have been found to affect the egfr signaling pathway .

Result of Action

Similar compounds have been found to inhibit the overexpression or amplification of her-2 receptor, which can be seen in a variety of cancers, including breast, gastric, pancreatic, and bladder cancer .

properties

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWONSBQCPLTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-ethoxy-6-nitroquinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

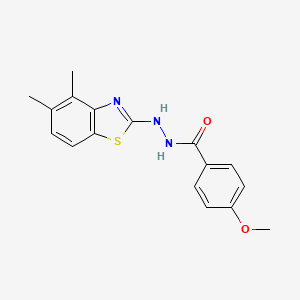

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)

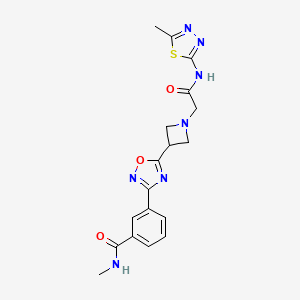

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864642.png)